1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone
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Overview
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone is a chemical compound that has garnered attention in the field of chemistry due to its unique structural properties and potential applications. This compound features an azetidine ring, a cyclohexylsulfonyl group, and a phenoxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group is introduced via sulfonylation reactions, where cyclohexylsulfonyl chloride reacts with the azetidine ring under basic conditions.
Attachment of Phenoxyethanone Moiety: The phenoxyethanone moiety is attached through nucleophilic substitution reactions, where phenoxyethanone reacts with the azetidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
- 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone: A compound with a similar azetidine ring but different substituents, showing different biological activities.
- (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone: Another azetidine derivative with a pyrazinyl group, used in different chemical and biological studies.
Uniqueness: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c19-17(13-22-14-7-3-1-4-8-14)18-11-16(12-18)23(20,21)15-9-5-2-6-10-15/h1,3-4,7-8,15-16H,2,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISALMWHKRDNRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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